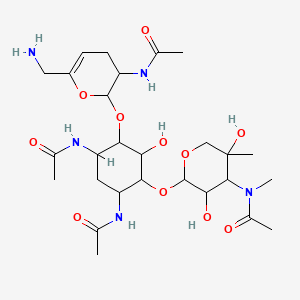
2-Propanone, 1-(benzyloxy)-3-(dimethylamino)-1,1-diphenyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanone, 1-(benzyloxy)-3-(dimethylamino)-1,1-diphenyl-, hydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyloxy group, a dimethylamino group, and two phenyl groups attached to a propanone backbone. The hydrochloride form enhances its solubility in water, making it more versatile for different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-(benzyloxy)-3-(dimethylamino)-1,1-diphenyl-, hydrochloride typically involves multiple steps:
Formation of the Propanone Backbone: The initial step involves the preparation of the propanone backbone, which can be achieved through the reaction of acetone with benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where benzyl alcohol reacts with the propanone derivative in the presence of an acid catalyst.
Addition of the Dimethylamino Group: The dimethylamino group is added through a reductive amination process, where dimethylamine reacts with the intermediate compound in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the Hydrochloride Salt: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Propanone, 1-(benzyloxy)-3-(dimethylamino)-1,1-diphenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The benzyloxy and dimethylamino groups can undergo nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Compounds with new nucleophilic groups replacing the original functional groups.
Scientific Research Applications
2-Propanone, 1-(benzyloxy)-3-(dimethylamino)-1,1-diphenyl-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Propanone, 1-(benzyloxy)-3-(dimethylamino)-1,1-diphenyl-, hydrochloride involves its interaction with specific molecular targets. The benzyloxy and dimethylamino groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can inhibit or activate biochemical pathways, depending on its structure and the target molecule.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-propanone: Known for its use in the synthesis of amphetamines.
Benzyl methyl ketone: A precursor in the production of various pharmaceuticals.
Dimethylaminoacetone: Used in organic synthesis and as an intermediate in chemical reactions.
Uniqueness
2-Propanone, 1-(benzyloxy)-3-(dimethylamino)-1,1-diphenyl-, hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its hydrochloride form enhances its solubility, making it more versatile for various applications compared to similar compounds.
Properties
CAS No. |
85603-36-7 |
|---|---|
Molecular Formula |
C24H26ClNO2 |
Molecular Weight |
395.9 g/mol |
IUPAC Name |
3-(dimethylamino)-1,1-diphenyl-1-phenylmethoxypropan-2-one;hydrochloride |
InChI |
InChI=1S/C24H25NO2.ClH/c1-25(2)18-23(26)24(21-14-8-4-9-15-21,22-16-10-5-11-17-22)27-19-20-12-6-3-7-13-20;/h3-17H,18-19H2,1-2H3;1H |
InChI Key |
VJXMNIGZXBIAPQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


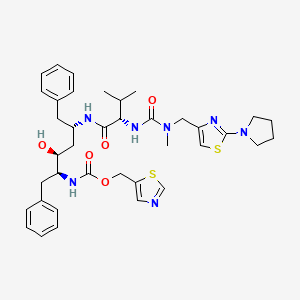
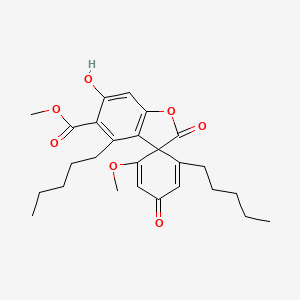

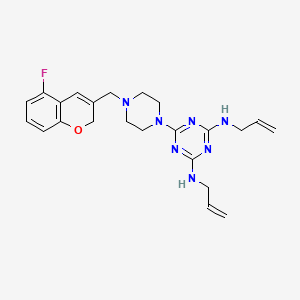
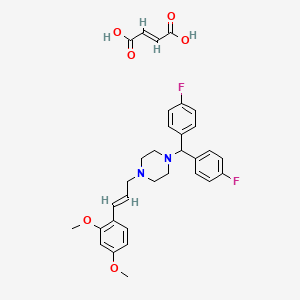
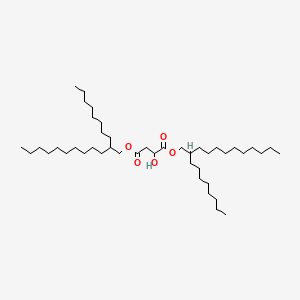

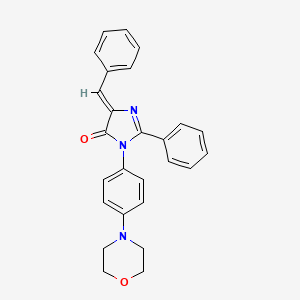
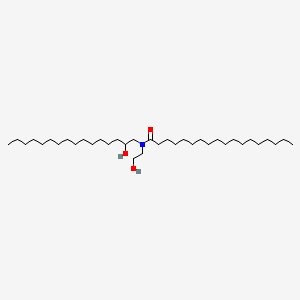
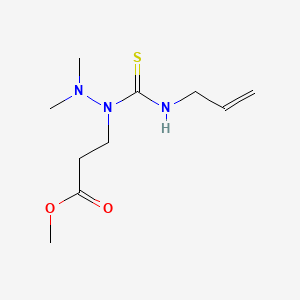
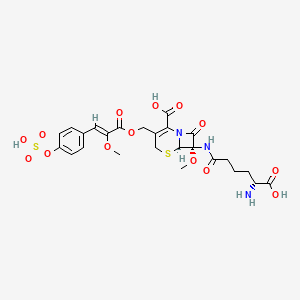

![Butanamide, N,N'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo-4,1-phenylene)]bis[3-oxo-](/img/structure/B12764938.png)
